molecular formula C13H11N3 B14886059 6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile

6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14886059
M. Wt: 209.25 g/mol
InChI Key: FFNBDRQDYVXZDC-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dimethylphenyl group and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile and ammonium acetate under reflux conditions to form the intermediate 3,4-dimethylphenylpyrimidine. This intermediate is then subjected to further reactions to introduce the cyano group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyrimidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethylphenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new bioactive molecules and materials .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C13H11N3/c1-9-3-4-11(5-10(9)2)13-6-12(7-14)15-8-16-13/h3-6,8H,1-2H3

InChI Key

FFNBDRQDYVXZDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=NC(=C2)C#N)C

Origin of Product

United States

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